molecular formula C15H22N2O4S B11072097 2H-Quinoline-1-carboxylic acid, 6-tert-butylsulfamoyl-3,4-dihydro-, methyl ester

2H-Quinoline-1-carboxylic acid, 6-tert-butylsulfamoyl-3,4-dihydro-, methyl ester

Cat. No.: B11072097
M. Wt: 326.4 g/mol
InChI Key: HPGBPQLYEKPGIA-UHFFFAOYSA-N
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Description

Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a tert-butylamino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylamino group and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets. The tert-butylamino group and the sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate include:

    Quinoline derivatives: These compounds share the quinoline core structure.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl functional group.

    Tert-butylamino derivatives: These compounds include the tert-butylamino group.

Uniqueness

What sets methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate apart is the combination of these functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 6-(tert-butylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)16-22(19,20)12-7-8-13-11(10-12)6-5-9-17(13)14(18)21-4/h7-8,10,16H,5-6,9H2,1-4H3

InChI Key

HPGBPQLYEKPGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC

Origin of Product

United States

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